Nickel sulfate

Description

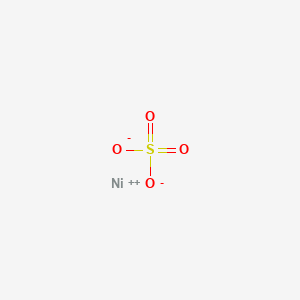

Nickel sulfate is a metal sulfate having nickel(2+) as the metal ion. It has a role as an allergen. It contains a nickel(2+).

Nickel sulfate is used in allergenic testing.

Nickel Sulfate is a yellow, green or blue colored, crystalline inorganic compound that produces toxic gases upon heating. Nickel sulfate is used in electroplating and as a chemical intermediate to produce other nickel compounds. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickel sulfate is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

Nickel sulfate is a sulfate of nickel. It is commonly used for electroplating. Nickel is a chemical compound with the atomic number 28. It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite. Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase. (L40, L41, L47)

Properties

IUPAC Name |

nickel(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLOGILCSXPEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4, NiO4S | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nickel sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023787 | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green-yellow crystals, Pale green | |

CAS No. |

7786-81-4, 10101-97-0 | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: Solubility of Nickel Sulfate in Organic Solvents

This guide details the solubility behavior of nickel sulfate (NiSO₄) in organic media, a critical parameter for applications in non-aqueous electroplating, catalysis, and battery material synthesis.

Executive Summary

Nickel sulfate (NiSO₄) is the principal source of nickel ions in electroplating and hydrometallurgy. While highly soluble in water (>600 g/L), its solubility in organic solvents is negligible to low .[1] This insolubility is governed by the high lattice energy of the sulfate anion and the inability of most organic solvents to effectively solvate the hard SO₄²⁻ ion.

For researchers, "solubility" in this context often refers to engineering a dissolution system —using mixed solvents, ligands, or ionic liquids—rather than simple passive dissolution. This guide provides the thermodynamic basis for this behavior, quantitative data limits, and protocols for solubilization and antisolvent crystallization.

Fundamental Principles of Dissolution

Thermodynamic Barriers

The dissolution of NiSO₄ in a solvent (

-

Lattice Energy (

): NiSO₄ has a high lattice energy due to the strong electrostatic attraction between the divalent Ni²⁺ cation and the divalent SO₄²⁻ anion. -

Solvation Energy (

): To dissolve, the solvent must generate enough energy through coordination with Ni²⁺ and H-bonding with SO₄²⁻ to overcome-

Water: Excellent at both. Oxygen donates electrons to Ni²⁺; protons H-bond with SO₄²⁻.

-

Organic Solvents: Most are poor anion solvators. While DMSO can coordinate Ni²⁺ (via oxygen), it lacks the protic character to stabilize SO₄²⁻, leading to a positive

(insolubility).

-

The Role of Hydration

Commercial nickel sulfate is typically the hexahydrate (NiSO₄·6H₂O).[1][2][3][4] When "dissolving" this into an organic solvent (e.g., methanol), one is often observing the solubility of the hydrate or the formation of a water-organic mixture. The water molecules bound to Nickel act as an intrinsic co-solvent. Anhydrous NiSO₄ is significantly more difficult to dissolve.

Solubility Data & Solvent Compatibility

The following data summarizes the solubility limits of Nickel Sulfate in common organic solvents.

Table 1: Solubility Profile of Nickel Sulfate (NiSO₄[1][5]·6H₂O)

| Solvent Class | Solvent | Solubility Status | Approx. Limit (25°C) | Mechanistic Note |

| Protic Polar | Water | High | ~650 g/L | Ideal solvation of cation & anion.[1] |

| Methanol | Very Low | ~1.1 g/L (0.11 wt%) | Weak anion solvation; competes for Ni coordination.[1] | |

| Ethanol | Insoluble | < 0.1 g/L | Dielectric constant too low ( | |

| Ethylene Glycol | Moderate | ~20–50 g/L | Chelation effect; often used in mixed-solvent baths.[1] | |

| Aprotic Polar | DMSO | Low/Sparingly | < 10 g/L* | Coordinates Ni²⁺ strongly but leaves SO₄²⁻ naked.[1] |

| DMF | Insoluble | Negligible | Weaker donor than DMSO; poor anion stabilizer.[1] | |

| Non-Polar | Acetone | Insoluble | ~0 g/L | Used as an antisolvent to crash out NiSO₄.[1] |

| Diethyl Ether | Insoluble | ~0 g/L | No coordination capability.[1] |

*Note: Solubility in DMSO can be enhanced significantly by adding small amounts of water or using specific complexing ligands.

Solvent Selection Logic

-

For Reaction Media: Use Ethylene Glycol or DMSO/Water mixtures .[1] These provide a compromise between organic character and salt solubility.

-

For Precipitation/Purification: Use Ethanol or Isopropanol .[1] Adding these to an aqueous NiSO₄ solution forces crystallization (Salting-out).[1]

Mechanistic Visualization

The following diagram illustrates the competition between lattice energy and solvation shells in different media.

Figure 1: Thermodynamic pathways for NiSO₄ dissolution.[1] Direct dissolution in organics is blocked by lattice energy; ligand modification opens a new pathway.

Experimental Protocols

Protocol A: Determination of Solubility (Gravimetric Method)

Use this to verify solubility in a specific solvent system (e.g., a new battery electrolyte).[1]

-

Preparation: Dry NiSO₄·6H₂O at 100°C to remove surface moisture (note: full dehydration to anhydrous requires >300°C and is not recommended unless necessary, as anhydrous NiSO₄ is kinetically slow to dissolve).[1]

-

Saturation: Add excess NiSO₄ to 50 mL of the target organic solvent in a sealed flask.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Critical: Use a magnetic stirrer bar to ensure constant surface contact.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filters prevent water contamination).

-

Quantification:

-

Evaporate a known volume of filtrate and weigh the residue.

-

Alternative: Dilute the filtrate with water and analyze Ni content via ICP-OES or EDTA titration.

-

Protocol B: Solubilization via Complexation (Phase Transfer)

Use this to dissolve NiSO₄ in non-polar solvents for catalysis.[1]

-

Reagents: NiSO₄·6H₂O, 15-Crown-5 ether (or specific amine ligand), Dichloromethane (DCM) or Acetonitrile.[1]

-

Procedure:

-

Dissolve the ligand in the organic solvent (1.1 molar equivalents relative to Ni).

-

Add solid NiSO₄.

-

Sonicate for 30 minutes.

-

-

Mechanism: The crown ether encapsulates the Ni²⁺ cation, creating a lipophilic shell. The "naked" sulfate anion follows to maintain charge neutrality, dragging the salt into the organic phase.

Protocol C: Antisolvent Crystallization (Purification)

Use this to recover high-purity NiSO₄ from aqueous streams.[1]

-

Starting Solution: Prepare a saturated aqueous solution of NiSO₄ (approx. 600 g/L).[1]

-

Antisolvent Addition: Slowly add Isopropanol or Ethanol (Ratio 1:1 v/v) with vigorous stirring.[1]

-

Observation: Green crystals of NiSO₄·6H₂O will precipitate immediately as the dielectric constant of the mixture drops.

-

Filtration: Vacuum filter and wash with pure isopropanol.

Applications & Implications

Non-Aqueous Electroplating

Electroplating nickel from water can result in hydrogen embrittlement. Using organic solvents (like ethylene glycol or ionic liquids) avoids hydrogen evolution.[1]

-

Challenge: NiSO₄ has low conductivity in organics.

-

Solution: Use Ethylene Glycol + Choline Chloride (Deep Eutectic Solvents) to dissolve NiSO₄ up to 0.5 M, enabling crack-free coatings.[1]

Battery Materials (Li-Ion / Na-Ion)

NiSO₄ is a precursor for cathode materials (NMC).[1]

-

Relevance: Synthesis often requires "sol-gel" or "coprecipitation" methods in mixed solvents (Ethanol/Water) to control particle size.[1] The low solubility in ethanol is exploited here to control nucleation rates, producing smaller, more uniform particles than pure aqueous precipitation.

References

- Linke, W. F. (1965). Solubilities of Inorganic and Metal-Organic Compounds. American Chemical Society.

-

Solvent Displacement Crystallization of Nickel Sulfate: G.M. Ritcey. (2006).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Context: Use of isopropanol for antisolvent crystallization.

-

Thermodynamics of Metal Sulfates in Organic Mixtures: Molinou, I. E., & Tsierkezos, N. G. (2001).[6] Conductance Studies on Manganese(II), Cobalt(II), Nickel(II), and Cadmium(II) Sulfates in Water + N,N-Dimethylformamide Mixtures.[1][6] Journal of Chemical & Engineering Data.

-

[1]

-

-

Deep Eutectic Solvents for Nickel Electrodeposition: Abbott, A. P., et al. (2004). Deep Eutectic Solvents formed between choline chloride and carboxylic acids. Journal of the American Chemical Society.

-

[1]

-

-

Safety & Toxicology of Soluble Nickel Compounds: European Chemicals Agency (ECHA).[1] Registration Dossier - Nickel Sulphate.

-

[1]

-

Sources

- 1. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. nickel sulfate niso4: Topics by Science.gov [science.gov]

- 5. echa.europa.eu [echa.europa.eu]

- 6. Conductometric and Thermodynamic Study of Copper and Nickel Sulfate in Aqueous Methanol Systems [sciepub.com]

Technical Guide: Thermal Decomposition of Nickel Sulfate Hydrates

Executive Summary

This technical guide provides a rigorous analysis of the thermal decomposition of nickel(II) sulfate hexahydrate (

For researchers in drug development and toxicology, understanding this pathway is essential for two reasons:

-

Impurity Profiling: Nickel sulfate is a standard reference material for sensitization studies (contact dermatitis) and heavy metal impurity testing in pharmaceutical substances (USP <232>/<233>).

-

Metallodrug Synthesis: Accurate stoichiometry control during the dehydration of nickel precursors is vital for synthesizing coordination complexes used in potential therapeutic applications.

This guide moves beyond basic observation, detailing the thermodynamic causality, kinetic barriers, and self-validating experimental protocols required to characterize this material with high precision.

Thermodynamic & Mechanistic Landscape[1][2]

The thermal decomposition of nickel sulfate hexahydrate is not a single-step event but a multi-stage dehydration process followed by high-temperature desulfurization.[1] The pathway is highly sensitive to partial pressure of water vapor (

The Dehydration Pathway (Ambient to )

Under standard atmospheric conditions, the

-

Step I (

): Loss of 4 water molecules. -

Step II (

): Loss of 1 water molecule. -

Step III (

): Removal of the final, most tightly bound water molecule.

The Desulfurization Pathway ( )

Once anhydrous, the sulfate moiety remains stable until significantly higher temperatures. The decomposition involves the cleavage of the S-O bond, releasing sulfur oxides.

Visualizing the Reaction Pathway

The following diagram illustrates the critical thermal events and phase transitions.

Figure 1: Stepwise thermal decomposition pathway of Nickel Sulfate Hexahydrate showing intermediate hydrates and final oxide formation.

Experimental Protocol: Self-Validating TGA/DSC

To generate reproducible data, one cannot simply "ramp and measure." The following protocol includes built-in validity checks.

Equipment & Materials

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

-

Crucibles: Alumina (

) pans are preferred over Platinum for sulfate decomposition to prevent catalytic interactions with evolved -

Purge Gas: Nitrogen (

) for dehydration; Air can be used if simulating oxidative roasting conditions.

The "Step-Scan" Methodology

Standard linear ramps often smear overlapping dehydration events. Use this protocol to resolve them:

-

Blank Correction: Run an empty crucible using the exact method below to establish a baseline. Subtract this from the sample run.

-

Equilibration: Equilibrate at

for 10 minutes to stabilize balance drift. -

Dehydration Ramp: Heat at

to-

Validation Check: Isolate the derivative weight loss (DTG) peaks. You must see three distinct endothermic events corresponding to the

,

-

-

Isothermal Dwell: Hold at

for 30 minutes.-

Purpose: Ensures complete removal of lattice water before sulfate decomposition begins.

-

-

Decomposition Ramp: Heat at

to -

Cool Down: Controlled cooling to verify no reversible mass gain (hygroscopicity check).

Experimental Workflow Visualization

Figure 2: Validated TGA/DSC workflow for resolving dehydration and decomposition events.

Data Analysis & Interpretation

Quantitative analysis of the TGA curve allows for confirmation of stoichiometry. The theoretical mass loss is calculated based on the molecular weight of

Theoretical vs. Observed Mass Loss

| Decomposition Stage | Temperature Range ( | Reaction | Theoretical Mass Loss (%) | Diagnostic Criterion |

| Dehydration 1 | Broad endotherm in DSC | |||

| Dehydration 2 | Sharp DTG peak | |||

| Dehydration 3 | Final stabilization of mass | |||

| Total Dehydration | Cumulative | Plateau at | ||

| Desulfurization | Onset | |||

| Residual | Green/Black Residue |

Troubleshooting Anomalies

-

Mass loss < 41% at

: Indicates the starting material was likely the heptahydrate ( -

Early Desulfurization (

): Often caused by the presence of reducing agents (organic impurities) or the use of a platinum crucible which can catalyze the reaction.

References

-

Tomaszewicz, E., & Kotfica, M. (2004).[2] Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry.

-

Tagawa, H. (1984). Thermal decomposition temperatures of metal sulfates. Thermochimica Acta.

-

Mu, J., & Perlmutter, D. D. (1981). Thermal decomposition of metal sulfates. Industrial & Engineering Chemistry Process Design and Development.

-

Saito, Y., et al. (2016). Dehydration behavior of nickel sulfate hexahydrate. Journal of the Ceramic Society of Japan.

Sources

Toxicological Assessment of Inhaled Nickel Sulfate: Mechanisms, Protocols, and Risk Characterization

Executive Summary: The Solubility Paradox

In the toxicology of nickel compounds, solubility is the primary determinant of biological fate. Unlike insoluble nickel compounds (e.g., nickel subsulfide, nickel oxide) which are potent respiratory carcinogens due to long-term lung retention, nickel sulfate hexahydrate (

As a water-soluble salt, nickel sulfate is rapidly cleared from the lung but induces severe acute and chronic inflammation, alveolar proteinosis, and olfactory epithelial atrophy. This guide provides a rigorous technical framework for evaluating nickel sulfate inhalation toxicity, grounding experimental protocols in NTP (National Toxicology Program) standards and OECD Guideline 413 .

Physicochemical Characterization & Toxicokinetics

The Criticality of Solubility

Researchers must characterize the test article not just by purity (>99%), but by its dissolution kinetics.

-

Clearance Half-life: Soluble nickel clears the pulmonary region with a half-life (

) of days, compared to months for nickel oxide. -

Systemic Distribution: High solubility leads to rapid translocation to the kidney (nephrotoxicity risk) and excretion via urine.

Aerosol Properties for Inhalation Studies

To ensure deposition in the alveolar region of rodent models, the aerosol must meet strict aerodynamic criteria:

-

MMAD (Mass Median Aerodynamic Diameter): 1.0 – 3.0

. -

GSD (Geometric Standard Deviation): < 2.0 (indicates a monodisperse aerosol).

Experimental Protocol: Aerosol Generation & Exposure

Standard: OECD 413 (Subchronic Inhalation Toxicity)

Validated Generation System

Generating a stable aerosol from a soluble salt requires specific nebulization and drying techniques to prevent hygroscopic growth.

Step-by-Step Workflow:

-

Solution Preparation: Dissolve

in deionized water. -

Nebulization: Use a Collison Nebulizer (3-jet) operated at 20–30 psi. This generates a wet aerosol.

-

Desiccation: Pass the aerosol through a diffusion dryer (silica gel or membrane) to remove water solvent, leaving solid crystal particles.

-

Neutralization: Pass aerosol through a Krypton-85 (

) source to discharge static electricity, preventing loss to chamber walls. -

Delivery: Introduce to the exposure chamber (Whole-Body or Nose-Only).

Workflow Visualization

The following diagram illustrates the validated setup for generating and monitoring nickel sulfate aerosols.

Figure 1: Validated aerosol generation workflow ensuring respirable particle size and charge neutralization.

Molecular Mechanisms of Action

Nickel sulfate toxicity is driven by two primary pathways: Oxidative Stress and Hypoxia Mimicry .

Oxidative Stress & Inflammation

Soluble

Hypoxia Mimicry (The HIF-1 Pathway)

Nickel replaces iron (

-

Normal State: PHDs hydroxylate HIF-1

, marking it for degradation. -

Nickel Exposure: PHDs are inhibited. HIF-1

stabilizes (even in normoxia), translocates to the nucleus, and activates hypoxia-response genes (VEGF, glycolytic enzymes). This promotes cell survival and angiogenesis, contributing to hyperplasia.

Mechanistic Pathway Diagram

Figure 2: Dual mechanistic pathways of Nickel Sulfate: Oxidative stress driving inflammation and HIF-1

Key Toxicological Findings (Data Summary)

The following data aggregates findings from the NTP Technical Report 454 (2-year inhalation study in F344/N Rats).

Carcinogenicity Status

Crucial Distinction: Unlike nickel subsulfide and nickel oxide, nickel sulfate was NOT carcinogenic in rats or mice in the NTP study. The rapid clearance prevents the sustained DNA damage required for tumorigenesis in the lung, although it causes severe non-neoplastic lesions.

Dose-Response Data (Non-Neoplastic Lesions)

Exposure: 6 hours/day, 5 days/week for 2 years.

| Target Tissue | Lesion Type | 0 | 0.12 | 0.25 | 0.5 | Severity (High Dose) |

| Lung | Chronic Active Inflammation | 2/50 | 10/50 | 42/50 | 48/50 | Moderate |

| Lung | Alveolar Proteinosis | 0/50 | 0/50 | 20/50 | 44/50 | Mild-Moderate |

| Lung | Macrophage Hyperplasia | 3/50 | 18/50 | 46/50 | 49/50 | Moderate |

| Nose | Olfactory Epithelium Atrophy | 0/50 | 45/50 | 48/50 | 49/50 | Mild |

| Lymph Node | Lymphoid Hyperplasia | 3/49 | 10/49 | 24/50 | 33/49 | Mild |

Table 1: Incidence of selected non-neoplastic lesions in male F344/N rats (Source: NTP TR 454).

Interpretation

-

LOAEL (Lowest Observed Adverse Effect Level):

(based on lung inflammation and nasal atrophy). -

NOAEL (No Observed Adverse Effect Level): Not established in the chronic study (effects seen at lowest dose), highlighting the high potency of soluble nickel as an irritant.

References

-

National Toxicology Program (NTP). (1996).[1][2] Toxicology and Carcinogenesis Studies of Nickel Sulfate Hexahydrate (CAS No. 10101-97-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).[1][2][3] NTP TR 454.[1][2][3] NIH Publication No. 96-3370.[1][2] [Link]

-

OECD. (2018). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study.[4][5] OECD Guidelines for the Testing of Chemicals, Section 4. [Link][4][5]

-

Salnikow, K., & Zhitkovich, A. (2008).[6] Genetic and epigenetic mechanisms in metal carcinogenesis and cocarcinogenesis: Nickel, Arsenic, and Chromium. Chemical Research in Toxicology, 21(1), 28–44. (Mechanisms of HIF-1a stabilization). [Link]

-

Dunnick, J. K., et al. (1995). Comparative toxicity of nickel oxide, nickel subsulfide, and nickel sulfate hexahydrate in F344/N rats and B6C3F1 mice following 13 weeks of inhalation exposure.[7] Toxicology, 100(1-3), 145-155. [Link]

Sources

- 1. koha.birzeit.edu [koha.birzeit.edu]

- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Nickel ... - Google 圖書 [books.google.com.hk]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Nickel-induced HIF-1α promotes growth arrest and senescence in normal human cells but lacks toxic effects in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lung toxicity after 13-week inhalation exposure to nickel oxide, nickel subsulfide, or nickel sulfate hexahydrate in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Nickel Sulfate Solution Preparation for Precision Electroplating

Abstract & Strategic Context

In the development of medical devices and precision instrumentation, the quality of the electrodeposited nickel layer is non-negotiable. While commercial "ready-to-use" electrolytes exist, high-stakes R&D often requires the de novo preparation of Nickel Sulfate solutions to strictly control impurity profiles (Fe, Cu, Zn, organics).

This protocol details the formulation of a standard Watts Bath , the workhorse of nickel plating. However, unlike standard industrial recipes, this guide prioritizes purification and conditioning methodologies required to achieve the ductility and corrosion resistance necessary for high-performance applications.

Chemical Principles & Formulation Logic

The Watts bath operates on a specific stoichiometric balance to maintain solubility and conductivity while preventing passivation.

The Formulation Matrix

| Component | Chemical Formula | Concentration (g/L) | Function | Mechanism of Action |

| Nickel Sulfate | 240 – 300 | Metal Source | Provides high concentration of | |

| Nickel Chloride | 45 – 60 | Anode Corroder | ||

| Boric Acid | 30 – 45 | Buffer | Buffers the cathode-film interface (pH 3.5–4.5), preventing the precipitation of |

The Impurity Challenge

Industrial-grade Nickel Sulfate often contains trace Iron (

-

Iron: Co-deposits to cause brittleness and internal stress.

-

Copper: Causes dark, rough deposits in low-current density (LCD) areas.

-

Organics: Cause pitting and embrittlement.

The Solution: A rigorous "High-pH Treatment" combined with oxidative hydrolysis and electrolytic purification ("dummying").

Workflow Visualization: The Purification Cascade

The following diagram illustrates the critical purification pathway that transforms raw chemical salts into a "Class A" electrolyte.

Figure 1: The "High-pH" purification workflow.[1] Red nodes indicate Critical Control Points (CCPs) where failure leads to irreversible bath contamination.

Detailed Protocol: Preparation & Purification

Safety Note: Nickel salts are known carcinogens and sensitizers. Wear full PPE (respirator, gloves, goggles). Work in a fume hood.

Phase 1: Dissolution and Oxidation

-

Water Quality: Use only DI water (

). Fill the tank to 60% of final volume. -

Heating: Heat water to 60°C .

-

Dissolution: Add Nickel Sulfate and Nickel Chloride.[2] Stir until fully dissolved. Do not add Boric Acid yet.

-

Oxidation (Iron Removal): Add 1 mL/L of 30% Hydrogen Peroxide (

) .

Phase 2: High-pH Treatment (The "Mud" Step)

-

pH Adjustment: Slowly add Nickel Carbonate (

) slurry while stirring vigorously.-

Target: Raise pH to 5.2 – 5.5 .

-

Warning: Do not use Sodium Hydroxide if possible, as

ions can increase stress in high-performance deposits.

-

-

Carbon Addition: Add 2–4 g/L of Activated Carbon (powdered, sulfur-free grade).

-

Function: Adsorbs organic wetting agents or grease from the raw salts.

-

-

Digestion: Maintain temperature at 60°C and agitation for 2–4 hours . You will see a brown sludge (ferric hydroxide) and black carbon.

Phase 3: Filtration and Re-acidification

-

Filtration: Pump the solution through a filter press or vacuum filter coated with diatomaceous earth (filter aid).

-

Check: The filtrate must be crystal clear and brilliant green.

-

-

Boric Acid Addition: Add the Boric Acid to the hot, clear filtrate.

-

pH Correction: Slowly add Sulfuric Acid (

, CP Grade) to lower the pH to the operating range of 3.8 – 4.2 .

Phase 4: Electrolytic Purification ("Dummying")

Even after chemical purification, trace Copper and Zinc may remain.

-

Setup: Install a corrugated steel cathode (large surface area) into the tank.

-

Current: Apply a low current density (LCD) of 0.2 – 0.5 A/dm² (2–5 ASF).

-

Duration: Plate for 4–8 hours.

-

Observation: The dummy cathode will turn dark/black in the recesses (copper removal) and grey/white on peaks.

-

Endpoint: When the dummy plate looks uniformly grey/matte nickel, the bath is pure.

-

Analytical Validation Protocols

A bath is not "ready" until it is validated.

Nickel Concentration (EDTA Titration)[7]

-

Reagents: 0.1M EDTA, Murexide Indicator,

Buffer. -

Protocol:

-

Pipette 2.0 mL of bath sample into a flask.

-

Add 100 mL DI water and 10 mL conc.

. -

Add Murexide indicator (solution turns orange-yellow).

-

Titrate with EDTA until color shifts sharply to Purple/Blue-Violet .

-

-

Calculation:

.

Hull Cell Test (Functional Validation)

The Hull Cell is the ultimate "reality check" for plating chemistry.

-

Parameters: 267 mL cell, 2 Amps, 10 minutes, 50°C.

-

Interpretation:

-

Burnt Deposit (High Current Density): Low Nickel concentration or low Boric Acid.

-

Dark/Streaky (Low Current Density): Metallic contamination (Cu/Zn).[7]

-

Pitting: Organic contamination or lack of wetting agent.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Dark/Black deposit in LCD area | Copper contamination | Electrolytic purification (Dummying) at 0.2 A/dm². |

| Pitting (Pinholes) | Organics or Iron | Check surface tension; add wetting agent or H2O2 treatment. |

| Brittle Deposit | Organic breakdown products | Carbon treatment (batch or continuous). |

| Burning at HCD | Low Nickel / High pH | Add Nickel Sulfate or Sulfuric Acid; check agitation. |

| Passive Anodes | Low Chloride | Add Nickel Chloride. |

References

-

Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th Edition). John Wiley & Sons.[8] (The definitive text on deposition mechanisms).

-

Di Bari, G. A. (2010). Nickel Plating. In ASM Handbook, Volume 5: Surface Engineering.[9] ASM International.[9] (Standard industrial reference).

-

ASTM International. (2021). ASTM B568-98(2021) Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry. (Validation standard).

-

Xylem Analytics. (n.d.). Determination of Nickel in Plating Baths (Potentiometric Titration). Application Note.

-

Garage Science (Verified Protocol). (2019). Preparation of Nickel Sulfate via Peroxide/Acid Route. (Practical demonstration of stoichiometry).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Watts Nickel Titration [anoplex.com]

- 3. reddit.com [reddit.com]

- 4. CN102108531B - Method for removing impurities from nickel electroplating solution and impurity removing equipment thereof - Google Patents [patents.google.com]

- 5. US7842397B2 - Nickel plating solution and its preparation method, nickel plating method and printed wiring board copper foil - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Research on Nickel Plating Solution Maintenance and Purification Technology - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

- 9. casf.ca [casf.ca]

using nickel sulfate in polyhistidine-tagging protocols

Application Note: Strategic Utilization of Nickel Sulfate (

Abstract

Immobilized Metal Affinity Chromatography (IMAC) remains the gold standard for purifying recombinant proteins fused with a polyhistidine tag (6xHis). While many commercial resins are supplied pre-charged, the ability to manually charge and regenerate resin using Nickel Sulfate (

Scientific Foundation: The Coordination Chemistry

The efficacy of Nickel Sulfate in IMAC relies on the coordination chemistry between the nickel ion (

-

The Source: Nickel Sulfate (

) serves as the donor of the divalent nickel ion ( -

The Trap (Chelator): The resin is derivatized with a ligand, typically Nitrilotriacetic Acid (NTA) or Iminodiacetic Acid (IDA).

-

NTA: Occupies 4 of the 6 coordination sites of

. This leaves 2 sites open for the His-tag. Result: Higher stability, less metal leaching, slightly lower capacity. -

IDA: Occupies 3 of the 6 coordination sites. This leaves 3 sites open for the His-tag. Result: Higher capacity, but weaker metal retention (leaching).

-

-

The Target (His-tag): The electron lone pair on the nitrogen of the histidine imidazole ring acts as the donor, displacing water molecules to form a coordinate covalent bond with the immobilized

.

Visualizing the Coordination Complex

Figure 1: The IMAC Coordination Complex.[1] The

Critical Protocol: Resin Charging with Nickel Sulfate

Many researchers discard resin after a few uses. However, stripping and recharging with fresh

Reagents Required:

-

Stripping Buffer: 0.1 M EDTA, pH 8.0 (Chelates metal ions off the resin).

-

Charging Solution: 0.1 M

(Dissolve 2.63 g -

Wash Buffer: Distilled water (

).

Protocol:

-

Column Stripping: Wash the column with 5 Column Volumes (CV) of Stripping Buffer.

-

Observation: The resin should turn from blue (charged) to white/translucent (uncharged). If it remains blue, repeat.

-

-

Removal of EDTA: Wash vigorously with 10 CV of

.-

Why? Residual EDTA will chelate your fresh Nickel Sulfate in the next step, preventing it from binding to the resin.

-

-

Charging: Apply 5 CV of 0.1 M

.-

Observation: The resin will return to a distinct blue color as

coordinates with the NTA/IDA ligands.

-

-

Removal of Unbound Nickel: Wash with 5 CV of

followed by 5 CV of Binding Buffer.-

Safety: Collect the flow-through from step 3 and 4 as hazardous waste (heavy metal).

-

Purification Workflow: The Self-Validating System

This workflow is designed to be self-validating. If the protein elutes in the wash, the imidazole concentration is too high. If it fails to elute, the tag is inaccessible or the nickel has leached.

Buffer Compositions (Standard Native Conditions)

| Buffer Type | Composition | Purpose |

| Lysis/Binding | 50 mM | High salt prevents ionic interactions; low imidazole suppresses non-specific binding. |

| Wash | 50 mM | Removes weak binders (host proteins with surface His). |

| Elution | 50 mM | Competitively displaces the His-tag from the |

Step-by-Step Methodology

-

Cell Lysis: Lyse cells in Binding Buffer. Add protease inhibitors (EDTA-free) and lysozyme.

-

Expert Tip: Do NOT use DTT or EDTA in lysis buffer. DTT reduces

(resin turns brown); EDTA strips it (resin turns white).

-

-

Clarification: Centrifuge at 10,000 x g for 30 min. Filter supernatant (0.45 µm).

-

Causality: Clogged columns cause backpressure spikes, compressing the resin bed and ruining resolution.

-

-

Binding: Load clarified lysate onto the

-charged column at a slow flow rate (0.5 - 1.0 mL/min). -

Washing: Wash with 10-15 CV of Wash Buffer until absorbance (

) returns to baseline.-

Expert Tip: If purity is low, increase Wash Buffer imidazole to 40-50 mM, but monitor yield.

-

-

Elution: Apply Elution Buffer.

Workflow Diagram

Figure 2: Operational Workflow for Ni-IMAC Purification. Note the critical troubleshooting loops for protein solubility and purity.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Resin turns Brown | Reduction of | Remove DTT/Mercaptoethanol from buffers. Use TCEP if reducing agent is required (TCEP is compatible with Ni-IMAC). |

| Resin turns White | Stripping of | Remove chelators (EDTA, EGTA) from buffers. Recharge column with |

| Protein in Flow-Through | Inaccessible His-tag | Purify under denaturing conditions (8M Urea or 6M Guanidine-HCl) to unfold protein. |

| High Contamination | Non-specific binding | Increase imidazole in Lysis/Wash buffers. Increase salt (up to 500 mM NaCl) to disrupt ionic bonds. |

| Nickel Leaching | Weak coordination | Switch from IDA resin to NTA resin (stronger chelation). Ensure pH is not < 6.0 (protons compete with metal binding). |

Safety Considerations

-

Nickel Sulfate (

): Classified as a human carcinogen (Group 1) by IARC. It is a potent skin sensitizer.-

Control: Always weigh powder in a fume hood. Wear double nitrile gloves.

-

Disposal: Nickel solutions must be disposed of as heavy metal hazardous waste, not down the sink.

-

References

-

Cytiva. (n.d.).[8] Affinity Chromatography Handbook, Vol. 2: Tagged Proteins.[9] Retrieved from [Link] (Note: Link directs to handbook library).

-

Qiagen. (2003). The QIAexpressionist: A handbook for high-level expression and purification of 6xHis-tagged proteins.[10] Retrieved from [Link][2][5][11][12][13]

-

Bio-Rad. (n.d.). Profinity IMAC Resins Instruction Manual.[14] Retrieved from [Link]

- Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598–599.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. qiagen.com [qiagen.com]

- 6. bio-rad.com [bio-rad.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. qiagen.com [qiagen.com]

- 11. HisPur Purification of His-Tagged Proteins--CHEM 584 [protocols.io]

- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. bio-rad.com [bio-rad.com]

Application Note: High-Purity Nickel Catalyst Synthesis from Sulfate Precursors

Abstract & Strategic Context

Nickel sulfate (

This Application Note provides a validated protocol to overcome this limitation. By utilizing a High-pH Displacement Washing Strategy , researchers can synthesize high-activity Ni/Al₂O₃ catalysts from sulfate precursors that match the performance of nitrate-derived counterparts, significantly reducing raw material costs without compromising hydrogenation efficiency.

The Mechanism: The Sulfate Challenge

To successfully use NiSO₄, one must understand the surface chemistry of the precipitate.

-

Precipitation: When NaOH is added to NiSO₄, Nickel Hydroxide (

) precipitates.[1][2] -

Adsorption: The

surface is positively charged at neutral pH (Isoelectric point ~11). Anions like -

Poisoning: If these sulfates remain during calcination (

), they reduce to sulfides (

The Solution: The adsorption of sulfate is pH-dependent. By maintaining a high pH during precipitation and washing, surface hydroxyls (

Visualization: Sulfate Removal Logic

Figure 1: Decision tree showing how washing pH determines final catalyst activity.

Experimental Protocol: Synthesis of 20wt% Ni/Al₂O₃

Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]

-

Precursor: Nickel(II) Sulfate Hexahydrate (

).[3] -

Support:

-Alumina powder (Surface area > 150 -

Precipitant: Sodium Hydroxide (NaOH) 1M solution.

-

Washing Agent: 0.1M NaOH (warm) and Deionized Water (hot).

-

Validation Reagent: Barium Chloride (

) 0.1M solution.

Step 1: Deposition-Precipitation

Rationale: We use controlled precipitation to deposit Ni(OH)₂ into the pores of the alumina support.

-

Slurry Prep: Suspend 10.0 g of

-Alumina in 100 mL of DI water. Stir vigorously at 60°C for 30 mins to degas pores. -

Precursor Addition: Dissolve 11.2 g of

(calc. for ~2.5g Ni metal) in 50 mL DI water. Add this to the alumina slurry. -

Precipitation (Critical Step):

-

Slowly add 1M NaOH dropwise while stirring.

-

Target pH: You must reach pH 10–11 .

-

Why? At pH < 9, basic nickel sulfates form (insoluble impurities). At pH > 10, pure

forms, and the surface charge becomes negative, repelling

-

-

Aging: Stir the slurry at 60°C for 4 hours. This "Ostwald Ripening" promotes crystal growth, making filtration easier.

Step 2: The "Sulfate-Purge" Washing Cycle

Rationale: This is the self-validating step ensuring trustworthiness.

-

Filtration: Filter the green slurry using a vacuum Buchner funnel.

-

Alkaline Wash: Wash the filter cake with 200 mL of warm (50°C) 0.05M NaOH .

-

Hot Water Wash: Wash with 500 mL hot DI water (80°C) to remove excess Na+.

-

The BaCl₂ Validation Test (Stop/Go Gate):

Step 3: Thermal Activation

-

Drying: Dry cake at 110°C overnight.

-

Calcination: Heat to 450°C in static air (Ramp: 5°C/min, Hold: 4 hours).

-

Result: Converts

.

-

-

Reduction: Reduce in flowing

(50 mL/min) at 500°C for 3 hours.-

Result: Converts

(Metallic Active Sites).

-

Workflow Visualization

Figure 2: Complete synthesis workflow with the critical BaCl2 validation loop.

Comparative Data: Sulfate vs. Nitrate Precursors

The following table illustrates why the washing step is non-negotiable. Data assumes a standard hydrogenation of cyclohexene.

| Parameter | Ni-Nitrate Catalyst | Ni-Sulfate (Poor Wash) | Ni-Sulfate (Protocol Wash) |

| Precursor Cost | High ( | Low ($) | Low ($) |

| Residual Sulfur | < 10 ppm | > 500 ppm | < 20 ppm |

| Ni Surface Area | 35 | 15 | 32 |

| Relative Activity | 100% (Baseline) | 25% (Poisoned) | 95% (Target) |

| Safety Profile | NOx emissions | Safe | Safe |

Expert Insight: The "Poor Wash" sample suffers from sulfur blocking the active Ni sites. Furthermore, residual sulfur promotes the sintering of Nickel particles during reduction, leading to lower surface area.

Troubleshooting & Optimization

-

Problem: Filtrate remains cloudy during BaCl₂ test after multiple washes.

-

Cause: Occluded sulfates inside the pore structure.

-

Fix: Re-slurry the filter cake in warm 0.1M

and stir for 1 hour. Carbonate ions are excellent at displacing sulfates. Filter and rinse again.

-

-

Problem: Low Catalytic Activity despite clean BaCl₂ test.

-

Cause: Formation of Nickel Aluminate (

) spinel. This occurs if calcination temp is too high (>700°C) or interaction is too strong. -

Fix: Keep calcination below 500°C. Spinel Ni is very hard to reduce to active metallic Ni.

-

-

Problem: High pressure drop in reactor.

-

Cause: Particle attrition.

-

Fix: Ensure the "Aging" step in the protocol is respected. Rapid precipitation without aging creates amorphous fines that clog reactors.

-

References

-

Effect of Precipitants on Ni-Al2O3 Catalysts: Detailed study on how pH and precipitant choice (Urea vs NaOH) affects morphology.

-

Source:

-

-

Removal of Sulfate Ions by Precipitation: Analysis of sulfate removal efficiency using chemical precipit

-

Source:

-

-

Deactivation of Nickel Catalysts by Sulfur: Investigation into the poisoning mechanism of sulfur species on Ni active sites.

-

Source:

-

-

Synthesis of Nickel Hydroxide from Sulfate Media: Discusses the solubility and precipitation behavior of Ni in sulf

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7364717B2 - Process for converting nickel to nickel sulfate - Google Patents [patents.google.com]

- 3. journalirjpac.com [journalirjpac.com]

- 4. EP2832700A1 - Method for producing high-purity nickel sulfate - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Insight into the Nature of Nickel Active Sites on the NiAl2O4 Catalyst for Phenanthrene Hydrogenation Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dialnet.unirioja.es [dialnet.unirioja.es]

Application Note: Stoichiometric Determination of Nickel Sulfate in Watts Plating Baths

Executive Summary

In the development of medical devices (e.g., stents, surgical tools) and pharmaceutical manufacturing equipment, the physicochemical properties of nickel coatings are critical. The Watts bath —a standardized electrolyte of Nickel Sulfate, Nickel Chloride, and Boric Acid—requires strict stoichiometric control to ensure deposit ductility and corrosion resistance.

Direct quantification of Nickel Sulfate (

-

Total Nickel is determined via EDTA complexometric titration.[1][2][3][4]

-

Nickel Chloride is determined via Argentometric titration (Mohr’s Method).

-

Nickel Sulfate is derived mathematically by subtracting the chloride-associated nickel from the total nickel.[3]

This guide provides a self-validating, GLP-compliant workflow designed for researchers requiring high-precision bath control.

Analytical Principle & Logic Flow

The determination relies on the principle of ionic subtraction . We treat the bath as a sum of its constituent salts.

-

Total Nickel (

): Measured by titrating all -

Chloride (

): Measured by precipitating -

Differentiation: Since all Chloride comes from Nickel Chloride (in a standard Watts bath), we can calculate the

bound to

Figure 1: The differential logic flow required to isolate Nickel Sulfate concentration from a mixed-salt electrolyte.

Reagents & Equipment

Critical Quality Attribute (CQA): Use ACS Reagent Grade chemicals. Impurities (e.g., Iron, Copper) will interfere with the complexometric titration.

Equipment

-

Class A Volumetric Pipettes (1 mL, 2 mL, 5 mL, 10 mL)

-

Class A Burette (50 mL, graduated to 0.1 mL)

-

Erlenmeyer Flasks (250 mL)

-

Analytical Balance (precision

0.1 mg) -

pH Meter (calibrated to pH 4, 7, 10)

Reagents

| Reagent | Concentration | Preparation / Notes |

| EDTA Titrant | 0.1 M | Dissolve 37.224 g |

| Silver Nitrate | 0.1 N | Dissolve 16.987 g |

| Ammonia Buffer | pH ~10 | Dissolve 54 g |

| Murexide Indicator | Solid Mix | Mix 0.2 g Murexide powder with 100 g NaCl. Grind to fine powder. Note: Aqueous Murexide is unstable.[8] |

| Potassium Chromate | 2% w/v | Dissolve 2 g |

| Sodium Bicarbonate | Saturated | Used to neutralize acidity in the chloride protocol. |

Protocol A: Determination of Total Nickel

Objective: Quantify all

Mechanism:

Step-by-Step Workflow:

-

Sampling: Pipette exactly 2.0 mL of the Watts bath sample into a 250 mL Erlenmeyer flask.

-

Dilution: Add approximately 100 mL of Deionized (DI) water.

-

Buffering: Add 10 mL of Ammonia Buffer .

-

Indicator: Add approx. 0.2 g of the Murexide/NaCl powder mixture .

-

Observation: The solution turns a distinct Yellow/Orange or Golden-Brown .

-

-

Titration: Titrate with 0.1 M EDTA while swirling vigorously.

-

Transition: The color will darken as the endpoint approaches.

-

-

Endpoint: Stop when the color shifts sharply to a brilliant Violet/Purple .

-

Recording: Record the volume of EDTA used as

(mL).

Figure 2: Visual progression of the Complexometric Titration for Total Nickel.[4]

Protocol B: Determination of Nickel Chloride

Objective: Quantify

Mechanism:

Step-by-Step Workflow:

-

Sampling: Pipette exactly 2.0 mL of the Watts bath sample into a 250 mL Erlenmeyer flask.

-

Dilution: Add 50 mL of DI water.

-

Neutralization (Crucial): Watts baths are acidic (pH 3-4). The Mohr method requires pH 6.5–9.

-

Add a pinch of Sodium Bicarbonate or Calcium Carbonate until effervescence stops.

-

Why? If acidic, chromate converts to dichromate (no endpoint). If too alkaline, Silver Hydroxide precipitates.

-

-

Indicator: Add 1 mL of 2% Potassium Chromate solution.

-

Observation: Solution turns a greenish-yellow (Green from Ni, Yellow from Chromate).

-

-

Titration: Titrate with 0.1 N Silver Nitrate (

) slowly.-

Observation: A white precipitate (

) forms, creating turbidity.[5]

-

-

Endpoint: Stop at the first permanent appearance of a Reddish-Brown tint that persists after swirling.

-

Recording: Record the volume of

used as

Data Analysis & Calculations

Constants

-

Molarity of EDTA (

) = 0.1 M[3][8][11] -

Normality of

( -

Sample Volume (

) = 2.0 mL -

Atomic Weight of Nickel (

) = 58.69 g/mol [7] -

Molecular Weight of

= 237.69 g/mol -

Molecular Weight of

= 262.85 g/mol

Calculation 1: Nickel Chloride Hexahydrate Concentration

First, determine the concentration of Nickel Chloride.[3]

(Note: The factor '2' in the denominator accounts for the stoichiometry: 2Simplified for 2 mL sample and 0.1 N titrant:

Calculation 2: Total Nickel Metal Concentration

Determine the total metallic nickel in the bath.[3]

Simplified for 2 mL sample and 0.1 M titrant:

Calculation 3: Nickel Sulfate Hexahydrate Concentration

Now, subtract the Nickel contributed by the Chloride salt from the Total Nickel, then convert the remaining Nickel mass to Sulfate salt.

-

Calculate Ni from Chloride:

-

Calculate Ni from Sulfate:

-

Convert to Nickel Sulfate Hexahydrate:

Troubleshooting & Interferences

| Issue | Probable Cause | Corrective Action |

| Fading Endpoint (EDTA) | Iron or Copper contamination. | Add a pinch of Hydroxylamine Hydrochloride before buffering to mask interferences. |

| No Color Change (AgNO3) | Acidity is too high (pH < 6). | Ensure neutralization with Sodium Bicarbonate before adding Chromate indicator. |

| Precipitate in EDTA Step | pH dropped below 9. | Ensure enough Ammonia buffer is added.[12] The complex requires basic pH to stay soluble. |

| Endpoint Hard to See | High organic content (brighteners). | Digest the sample with Nitric/Sulfuric acid to destroy organics, then neutralize and titrate (only for heavily contaminated baths). |

References

-

National Association for Surface Finishing (NASF). Surface Finishing Industry Standards. [Link]

-

Mettler Toledo. Application Note M066: Electroless Nickel Bath: Determination of Nickel. [Link] (Verified via search result 1.11)[7]

-

Finishing.com. Watts Nickel Analysis: FAQs and Protocols. [Link] (Verified via search result 1.8)

-

Kyoto Electronics Manufacturing. Quantifying Nickel Chloride and Nickel Sulphate in Plating Solutions. [Link] (Verified via search result 1.2)

-

Titrations.info. Complexometric determination of nickel. [Link] (Verified via search result 1.16)

Sources

- 1. SSERC | Determination of nickel [sserc.org.uk]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 4. scribd.com [scribd.com]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. mt.com [mt.com]

- 8. titrations.info [titrations.info]

- 9. finishing.com [finishing.com]

- 10. nemi.gov [nemi.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

Application Note: Nickel Sulfate (NiSO4) in Plant Biology Research

Precision Micronutrient Dosing, Urease Activation, and Metabolic Elicitation

Abstract & Executive Summary

Nickel (Ni) is the most recently classified "essential" plant micronutrient (Brown et al., 1987), yet it remains one of the most frequently overlooked variables in standard nutrient formulations. While required in nanomolar concentrations for the activation of urease (EC 3.5.1.5), its absence leads to urea toxicity and leaflet necrosis, particularly in legumes and tissue culture systems utilizing urea as a nitrogen source. Conversely, in the context of pharmaceutical botany, sub-lethal concentrations of NiSO4 act as potent abiotic elicitors , triggering the upregulation of secondary metabolite pathways (e.g., saponins, flavonoids) via reactive oxygen species (ROS) signaling.

This guide provides high-precision protocols for the preparation, dosing, and validation of Nickel Sulfate (NiSO4) in hydroponics and in vitro culture, bridging the gap between basic nutrition and metabolic engineering.

Mechanism of Action: The Urease Connection

The absolute requirement for Nickel stems from its role as a metallic cofactor. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

The Biochemical Consequence:

-

With Ni: Urea

Ammonia (NH3) -

Without Ni: Urea accumulates in leaf tips

Tissue necrosis (toxic burn)

Diagram 1: Nickel Transport & Urease Activation Pathway

The following logic flow illustrates the uptake of Ni from the rhizosphere and its integration into the nitrogen recycling machinery.

Figure 1: Pathway of Nickel uptake, translocation, and activation of the Urease enzyme essential for nitrogen recycling.

Application Note: Stock Solution Preparation

Target Compound: Nickel(II) Sulfate Hexahydrate (NiSO4·6H2O) MW: 262.85 g/mol

Many standard media recipes (e.g., older MS formulations) lack Nickel. For precision research, you must prepare a dedicated stock.

Protocol A: 10 mM Standard Stock Solution

Objective: Create a stable, high-concentration stock for dilution.

-

Weighing: Accurately weigh 0.2629 g of NiSO4·6H2O.

-

Dissolution: Dissolve in 80 mL of ultrapure deionized water (18.2 MΩ).

-

Acidification (Critical): Add 2-3 drops of concentrated HCl or H2SO4.

-

Why? Nickel can precipitate as hydroxide at neutral/alkaline pH over time. Acidification ensures long-term stability.

-

-

Final Volume: Bring to volume (100 mL) in a volumetric flask.

-

Storage: Store in a polymer bottle (HDPE/PP) at 4°C. Stable for 6-12 months.

Dosing Calculation Table:

| Desired Final Conc. | Volume of 10 mM Stock per Liter of Media | Application |

|---|---|---|

| 0.1 µM | 10 µL | Standard Maintenance (Hydroponics) |

| 1.0 µM | 100 µL | Legume Research / Urea-based Media |

| 20 µM | 2.0 mL | Elicitation (Secondary Metabolites) |

Application Note: Hydroponics & Nutrient Management

The "Goldilocks" Zone: 0.01 µM to 10 µM.

The EDTA Competition Factor (Crucial Pro-Tip)

In standard Hoagland solutions, Iron is often supplied as Fe-EDTA. EDTA is a strong chelator that binds not only Iron but also Nickel.

-

The Risk: If you add 0.1 µM Ni to a solution with excess free EDTA, the EDTA will sequester the Ni, rendering it bio-unavailable.

-

The Fix: When studying Ni deficiency specifically, use Fe-EDDHA instead of Fe-EDTA, or increase Ni dosing to 1.0 µM to overwhelm the chelator capacity.

Protocol B: Deficiency vs. Toxicity Screening

-

Germination: Germinate seeds in vermiculite with 0.1 strength nutrient solution (Ni-free).

-

Transplant: Move to hydroponic tanks at the 2-leaf stage.

-

Treatment Groups:

-

Control: 0.1 µM NiSO4 (Sufficient).

-

Deficient: 0 µM NiSO4 + Urea as sole N-source (Induces necrosis).

-

Toxic: >50 µM NiSO4 (Induces chlorosis/ROS).

-

-

Observation: Monitor for "Mouse-ear" symptoms (blunted leaf tips) in legumes, which is diagnostic of Ni deficiency.

Application Note: Nickel as an Abiotic Elicitor

Target Audience: Drug Discovery & Medicinal Plant Research. Sub-lethal heavy metal stress triggers the Jasmonic Acid (JA) pathway and ROS bursts , forcing the plant to produce antioxidants (flavonoids, saponins) as a defense mechanism.

Protocol C: Elicitation in Hairy Root/Cell Suspension Culture

Reference Model: Panax ginseng saponin production (Jeong et al., 2005).

-

Culture Stage: Establish cell suspension or hairy root cultures in modified MS liquid medium.

-

Growth Phase: Allow cultures to reach the mid-exponential growth phase (typically Day 14-21).

-

Elicitation Event:

-

Prepare a fresh dilution of NiSO4 to add 20 µM final concentration to the bioreactor/flask.

-

Note: Do not exceed 50 µM, or cell death (apoptosis) will outweigh metabolic gains.

-

-

Incubation: Continue culture for 24-48 hours post-elicitation.

-

Harvest: Filter cells, snap-freeze in liquid nitrogen, and extract secondary metabolites.

-

Expected Outcome: 1.2x to 2.0x increase in target metabolite yield compared to non-elicited controls.

Validation: Urease Activity Assay

To prove that your Ni treatment is physiologically relevant, you must measure Urease activity. The Phenol-Hypochlorite (Berthelot) method is the gold standard.

Diagram 2: Urease Assay Workflow

Figure 2: Step-by-step workflow for the colorimetric determination of Urease activity.

Protocol D: The Berthelot Method

-

Extraction: Grind 0.5g fresh leaf tissue in 5 mL phosphate buffer (pH 7.5). Centrifuge at 12,000g for 10 min.

-

Reaction: Mix 0.5 mL supernatant with 0.5 mL 50 mM Urea .

-

Incubation: Water bath at 37°C for 30 minutes.

-

Color Development:

-

Add 1 mL Phenol-Nitroprusside (Reagent A).

-

Add 1 mL Alkaline Hypochlorite (Reagent B).

-

-

Measurement: Incubate 20 mins at room temp. Read absorbance at 630 nm .

-

Calculation: Compare against an Ammonium Chloride (NH4Cl) standard curve.

Troubleshooting & Quality Control

| Symptom | Diagnosis | Corrective Action |

| Leaf Tip Necrosis | Ni Deficiency | Confirm media contains at least 0.1 µM Ni. Check if Urea is the sole N source.[1][2] |

| Interveinal Chlorosis | Ni Toxicity | Concentration likely >50 µM. Ni is competing with Fe/Zn uptake. Flush roots with Ca-solution. |

| No Color in Assay | Failed Reaction | Reagents A/B are light-sensitive. Prepare fresh. Ensure pH is >11 during color development step. |

| Precipitate in Stock | pH Instability | Stock solution was not acidified. Discard and remake with HCl. |

References

-

Brown, P. H., Welch, R. M., & Cary, E. E. (1987). Nickel: A Micronutrient Essential for Higher Plants.[3] Plant Physiology, 85(3), 801–803. Link

-